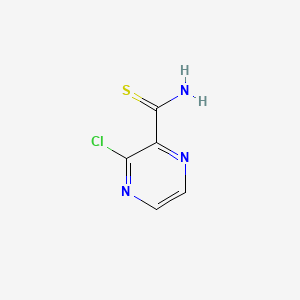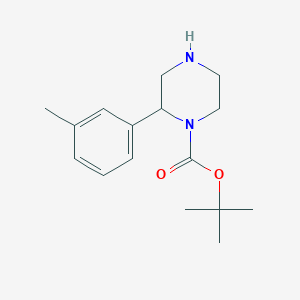
3-(methylsulfanyl)-4H-1,2,4-triazolehydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylsulfanyl group attached to the triazole ring and is combined with hydroiodide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide typically involves the reaction of 3-(methylsulfanyl)-1,2,4-triazole with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The process may involve the following steps:
Preparation of 3-(methylsulfanyl)-1,2,4-triazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Hydroiodide Salt: The 3-(methylsulfanyl)-1,2,4-triazole is then reacted with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroiodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methylsulfanyl group may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
- 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 2-aminopyrimidine derivatives
Uniqueness
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide ion. This gives it distinct chemical properties and reactivity compared to other triazole derivatives.
Conclusion
3-(methylsulfanyl)-4H-1,2,4-triazole hydroiodide is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
属性
分子式 |
C3H6IN3S |
|---|---|
分子量 |
243.07 g/mol |
IUPAC 名称 |
5-methylsulfanyl-1H-1,2,4-triazole;hydroiodide |
InChI |
InChI=1S/C3H5N3S.HI/c1-7-3-4-2-5-6-3;/h2H,1H3,(H,4,5,6);1H |
InChI 键 |
KNRUVOHPNKWJLT-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NN1.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)




![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)

![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)

![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
